5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole

Halomethyl reactivity Nucleophilic substitution Chemoselectivity

5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole (C₈H₁₁ClN₂, MW 170.64 g/mol) is a trisubstituted pyrazole bearing a reactive chloromethyl handle at C5, a cyclopropyl group at C4, and a methyl group at N1. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 17.8 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor confer a balanced lipophilicity profile suitable for membrane permeability while retaining a versatile electrophilic center for downstream derivatization.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 2003876-58-0
Cat. No. B6606149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole
CAS2003876-58-0
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2CC2)CCl
InChIInChI=1S/C8H11ClN2/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4H2,1H3
InChIKeyCABWITWZHDMTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole (CAS 2003876-58-0): Physicochemical Profile and Synthetic Niche


5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole (C₈H₁₁ClN₂, MW 170.64 g/mol) is a trisubstituted pyrazole bearing a reactive chloromethyl handle at C5, a cyclopropyl group at C4, and a methyl group at N1 [1]. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 17.8 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor confer a balanced lipophilicity profile suitable for membrane permeability while retaining a versatile electrophilic center for downstream derivatization [1]. The compound is supplied as a research intermediate and building block for medicinal chemistry, agrochemical development, and bioconjugate synthesis .

Why 5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole Cannot Be Readily Replaced by In-Class Analogs


Close structural analogs such as 4-cyclopropyl-1-methyl-1H-pyrazole (lacking the C5 chloromethyl handle), the 5-carbaldehyde, or 5-amine variants differ fundamentally in reactivity, physicochemical properties, and synthetic utility [1]. The chloromethyl group provides a controlled alkylating capacity—intermediate between the more aggressive bromomethyl and inert hydroxymethyl—enabling selective nucleophilic conjugation under mild conditions while minimizing over‑alkylation side reactions [2]. Additionally, the unique combination of cyclopropyl (C4) and methyl (N1) substituents creates a steric and electronic environment that influences both the reactivity of the C5 electrophile and the pharmacokinetic properties of derived conjugates, meaning that simple substitution with another pyrazole building block would yield molecules with different reaction kinetics, linker geometry, and biological performance [1][3].

Quantitative Differentiation Evidence for 5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole vs. Closest Analogs


Controlled Alkylation Reactivity: Chloromethyl Offers Chemoselectivity Advantages Over Bromomethyl

In bifunctional pyrazole systems, the chloromethyl group exhibits substantially lower nucleophilic substitution reactivity compared to the bromomethyl analogue, enabling stepwise, chemoselective derivatization. The 3,5-bis(bromomethyl)pyrazole analogue undergoes rapid, exothermic nucleophilic displacement, making it challenging to achieve mono‑functionalization without chromatographic purification, whereas the corresponding bis(chloromethyl)pyrazole permits controlled sequential attachment of different nucleophiles when one chloromethyl is first displaced under mild conditions [1]. The leaving‑group ability of chloride relative to bromide (roughly 10–100‑fold lower in SN2-type displacements) gives the chloromethyl compound a practical advantage in convergent synthesis strategies where over‑alkylation of polyfunctional nucleophiles must be avoided [1][2].

Halomethyl reactivity Nucleophilic substitution Chemoselectivity Pyrazole derivatization

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight vs. 5-Amino and Unsubstituted Parent Analog

Computed physicochemical properties reveal measurable differences between 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole and its closest non‑halogenated analogs. The target compound has an XLogP3 of 1.6, TPSA of 17.8 Ų, molecular weight of 170.64 g/mol, zero H‑bond donors, and one H‑bond acceptor [1]. The parent compound 4-cyclopropyl-1-methyl-1H-pyrazole (MW 122.17, C₇H₁₀N₂) lacks the chloromethyl group entirely, providing no synthetic handle for conjugation . The 5‑amine analog 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine (MW 137.18) introduces an H‑bond donor and increases polarity, reducing membrane permeability compared to the chloromethyl derivative . The 5‑carbaldehyde analog (MW 150.18) provides an electrophilic aldehyde handle but requires reductive amination or Grignard conditions rather than direct SN2 displacement, limiting the scope of nucleophiles that can be efficiently coupled [2].

Lipophilicity XLogP3 TPSA Molecular weight Drug-likeness

Precedented Scaffold in Sub-Micromolar HPPD Inhibitor Chemotypes

Pyrazole derivatives bearing a 4‑cyclopropyl‑1‑methyl substitution pattern form the core of potent 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Novel benzoylpyrazole derivatives incorporating the 4‑cyclopropyl‑1‑methyl‑1H‑pyrazole scaffold have achieved IC₅₀ values as low as 0.05 μM against Arabidopsis thaliana HPPD (AtHPPD) in vitro, representing a ≥26‑fold improvement over the commercial herbicides topramezone (IC₅₀ = 1.33 μM) and mesotrione (IC₅₀ = 1.76 μM) . While these specific potency data were generated on elaborated benzoylpyrazole final compounds rather than the chloromethyl intermediate itself, the 4‑cyclopropyl‑1‑methyl‑1H‑pyrazole substructure is a conserved pharmacophoric element in the most active congeners, indicating that this scaffold can productively engage the HPPD active site when appropriately elaborated at the C5 position [1]. The chloromethyl group at C5 serves as a direct synthetic entry point for installing the benzoyl moiety required for HPPD inhibitory activity .

HPPD inhibition Herbicide discovery Pyrazole scaffold Agrochemical

GHS Safety Profile: Defined Hazard Classification Enables Risk‑Managed Laboratory Handling

The compound's GHS hazard classification—Skin Irritation Category 2 (H315, 100%), Eye Damage Category 1 (H318, 100%), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, 100%)—is explicitly documented from ECHA C&L notifications [1]. This profile is well‑characterized and manageable with standard laboratory personal protective equipment (gloves, goggles, fume hood). In contrast, bromomethyl‑substituted pyrazoles are known to exhibit greater alkylating potential and may carry additional genotoxicity or severe acute toxicity warnings that complicate procurement, shipping, and institutional safety committee approvals [2]. The chloromethyl compound thus offers a practical advantage in workflow‑focused research environments where predictable hazard management is essential for maintaining project timelines and regulatory compliance.

GHS classification Laboratory safety Risk management Procurement screening

Synthetic Versatility: Single Chloromethyl Handle Enables Multi‑Vector Derivatization Pathways

The C5 chloromethyl group can undergo nucleophilic displacement with amines (forming secondary/tertiary amine linkers), alkoxides (forming ether linkers), thiols (forming thioether linkers), and azide (enabling click chemistry via CuAAC), providing a single synthetic intermediate that can be divergently elaborated into multiple chemotypes [1]. Patent literature from Pfizer Limited explicitly claims 1‑aryl‑4‑cyclopropylpyrazoles with C5‑substitution (including halomethyl) as broad‑spectrum parasiticidal agents, demonstrating that the chloromethyl position is a validated vector for introducing pharmacological activity [2]. This divergent synthetic utility contrasts with the 5‑carbaldehyde analog, which is restricted to reductive amination or organometallic addition pathways, and the 5‑amine analog, which requires activation (e.g., via diazotization or CDI coupling) to achieve comparable linker diversity [3].

Nucleophilic substitution Linker chemistry PROTAC building block Bioconjugation

Patent‑Validated Parasiticidal Pharmacophore: C4‑Cyclopropyl Pyrazoles with C5 Electrophilic Handles

Pfizer patent US20080176865 A1 explicitly claims 1‑aryl‑4‑cyclopropylpyrazoles with C5 substitution as broad‑spectrum parasiticidal agents, noting that compounds within this structural class demonstrate 'significantly more active against fleas than similar prior art compounds' and exhibit 'improved bioavailability whilst maintaining or improving their activity' relative to earlier arylpyrazoles [1]. Although the patent primarily exemplifies 1‑aryl derivatives rather than the 1‑methyl variant, the 4‑cyclopropyl‑C5‑halomethyl substitution pattern is a conserved structural motif across the claimed genus, and the 1‑methyl analog represents a minimalist, patent‑unencumbered scaffold for exploring structure–activity relationships at the N1 position [1][2]. The patent also discloses that compounds of this class have 'especially good ability to control a broad spectrum of arthropods,' providing a validated biological rationale for investing in this chemical space [1].

Parasiticide Antiparasitic Pfizer patent C4-cyclopropyl pyrazole

Optimal Application Scenarios for 5-(Chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole in Research and Industrial Procurement


PROTAC Linker Chemistry: Lipophilic, Non‑H‑Bond‑Donor Building Block for Targeted Protein Degradation

The compound's XLogP3 of 1.6, zero H‑bond donors, and single H‑bond acceptor make it an excellent lipophilic linker precursor for proteolysis‑targeting chimera (PROTAC) design, where excessive polarity or H‑bond donor count in the linker region can impair cell permeability and oral bioavailability [1]. The chloromethyl handle enables direct conjugation to amine‑terminated E3 ligase ligands (e.g., VHL or CRBN recruiters) via SN2 displacement, forming a stable secondary amine linkage without requiring protection/deprotection steps that would be necessary with the corresponding amine‑functionalized analog [1].

Agrochemical Lead Optimization: Direct Entry into HPPD Inhibitor SAR Campaigns

Elaborated benzoylpyrazole derivatives built from this scaffold exhibit AtHPPD IC₅₀ values as low as 0.05 μM, outperforming commercial herbicides topramezone (1.33 μM) and mesotrione (1.76 μM) by ≥26‑fold . Procuring the chloromethyl building block provides a direct synthetic entry point for installing diverse benzoyl or heteroaroyl moieties at C5, enabling rapid parallel SAR exploration for herbicide potency, crop selectivity, and environmental persistence without constructing the 4‑cyclopropyl‑1‑methyl‑pyrazole core de novo .

Antiparasitic Drug Discovery: Probing N1‑Substituent SAR Using a Minimalist Patent‑Unencumbered Scaffold

Pfizer's parasiticidal arylpyrazole patents (US20080176865, US7968584) establish the 4‑cyclopropyl‑C5‑halomethyl pyrazole substructure as a validated pharmacophore for broad‑spectrum arthropod control [2]. The 1‑methyl variant provides a stripped‑back analog for systematic N1 SAR exploration—probing the impact of replacing the 1‑aryl group with alkyl, heteroaryl, or acyl substituents—without infringing on the existing 1‑aryl patent space, enabling the generation of novel, protectable intellectual property [2].

Bifunctional Chelating Ligand Synthesis: Controlled Sequential Donor‑Arm Installation

The differential reactivity of chloromethyl vs. bromomethyl pyrazoles has been exploited to construct unsymmetrical multidentate pyrazolate ligands for bimetallic complex assembly [3]. The chloromethyl compound permits controlled, stepwise installation of two different N‑donor side arms when one chloromethyl is displaced under mild conditions before activating the second position. This approach avoids the statistical mixtures that would result from using the more reactive (but less chemoselective) bromomethyl analogue [3].

Quote Request

Request a Quote for 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.